1-Boc-3-methylpyrazole-4-boronic acid pinacol ester
Overview
Description
“1-Boc-3-methylpyrazole-4-boronic acid pinacol ester” is a type of organoboron reagent . It is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond forming processes .
Synthesis Analysis
The synthesis of “this compound” involves the use of boronic esters . These esters are generally the pinacol, neopentyl, and catechol boronic esters due to their relative cost, reactivity, stability, and ease of preparation .Scientific Research Applications
Synthetic Intermediates in Medicinal Chemistry 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester serves as a versatile intermediate in the synthesis of complex molecules within the realm of medicinal chemistry and drug discovery. Its utility is illustrated through the expedient synthesis of 3,4-substituted-5-aminopyrazoles, which are key intermediates in numerous pharmaceutical projects. This synthesis employs palladium-mediated α-arylation, showcasing the compound's role in facilitating the construction of libraries for drug development (Havel et al., 2018).
Analytical Challenges and Solutions The analysis of pinacolboronate esters, including this compound, presents unique challenges due to their tendency to undergo facile hydrolysis. Research has developed strategies to overcome these challenges, employing unconventional approaches for the stabilization and adequate solubilization of these compounds. This research not only advances the understanding of pinacolboronate ester's analytical profiles but also broadens the applicability of these methods to other reactive esters (Zhong et al., 2012).
Metal- and Additive-Free Synthetic Methods The compound also finds application in metal- and additive-free synthetic methods for producing boronic acids and esters. These methods are particularly valuable in organic chemistry, drug discovery, and materials science, where low levels of metal contaminants are crucial. Such protocols highlight the importance of developing more sustainable and environmentally friendly synthetic routes (Mfuh et al., 2017).
Improved Synthesis for Suzuki Couplings An improved synthesis approach utilizing this compound highlights its role in enhancing the efficiency of Suzuki coupling reactions. This approach underscores the compound's significance in facilitating organic transformations and its potential in streamlining synthetic pathways for various chemical entities (Mullens, 2009).
Functional Polymers and Copolymer Synthesis Beyond small molecule synthesis, this compound contributes to the field of polymer science. Its use in the synthesis of boronic acid (co)polymers showcases the breadth of its applications, facilitating the development of materials with potential biomedical applications. Such research highlights the evolving role of boronic esters in creating advanced materials (Cambre et al., 2007).
Mechanism of Action
Target of Action
It is known to be used as a reagent in the preparation of various compounds, which then interact with specific targets .
Mode of Action
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a boronic acid derivative used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, it participates in transmetalation, a process where it transfers its boron group to a palladium catalyst .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of larger biochemical pathways in the synthesis of various organic compounds .
Result of Action
As a reagent, this compound itself does not have direct molecular or cellular effects. Instead, it contributes to the synthesis of various compounds. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s known that pinacol boronic esters can be converted to different salts under certain conditions . .
Properties
IUPAC Name |
tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-18(17-10)12(19)20-13(2,3)4/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGWEHXOJJYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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